molecular formula C15H17NO4 B2999341 N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919855-51-9

N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2999341
CAS No.: 919855-51-9
M. Wt: 275.304
InChI Key: QSXDDEMOBPUOPI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919855-51-9) is a synthetic organic compound with a molecular weight of 275.30 g/mol and the molecular formula C15H17NO4 . This molecule is built on a coumarin (2H-chromen-2-one) backbone , a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is substituted with a 7-methyl group and an acetamide side chain featuring a 2-methoxyethyl group on the nitrogen. Coumarin derivatives are extensively investigated in scientific research for their wide spectrum of potential pharmacological properties. Studies on related compounds have demonstrated activities including antimicrobial and antioxidant effects . The specific research value of this compound is derived from its hybrid structure, which combines the coumarin core with a flexible methoxyethylacetamide moiety; this combination can be valuable for structure-activity relationship (SAR) studies and in exploring new chemical space for various research applications. The compound is characterized by the following identifiers: InChI Key: QSXDDEMOBPUOPI-UHFFFAOYSA-N, SMILES: O1C(C=C(CC(NCCOC)=O)C2C=CC(C)=CC1=2)=O . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional or governmental regulations.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-3-4-12-11(8-14(17)16-5-6-19-2)9-15(18)20-13(12)7-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXDDEMOBPUOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-2-oxo-2H-chromene-4-carboxylic acid and 2-methoxyethylamine.

    Condensation Reaction: The carboxylic acid group of 7-methyl-2-oxo-2H-chromene-4-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with 2-methoxyethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases such as cancer or inflammation.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide would depend on its specific biological target. Generally, chromen-2-one derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to produce its biological effects.

Comparison with Similar Compounds

Substituent Variations on the Chromen Ring

The position and nature of substituents on the chromen ring significantly influence electronic properties and bioactivity:

  • 4-Methyl substitution (N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, ) : Substitution at position 4 alters steric hindrance near the acetamide linker, which may affect binding affinity .

Table 1: Chromen Ring Substituent Effects

Compound Substituent Position Electronic Effect Bioactivity Implication
Target Compound 7-Methyl Electron-donating Enhanced solubility/fluorescence
Compound 4-Methyl Steric modulation Altered binding site interactions
Compound 6-Chloro, 4-Methyl Electron-withdrawing Increased lipophilicity

Variations in Acetamide Side Chains

The acetamide nitrogen substituent dictates solubility, metabolic stability, and target engagement:

  • 2-Methoxyethyl (Target Compound) : The ether oxygen improves water solubility, reducing aggregation in biological systems .
  • Diethyl (N,N-Diethyl-2-[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yloxy]acetamide, ) : Bulky diethyl groups may hinder interactions with enzymes or receptors but extend half-life due to reduced metabolic clearance .
  • 2-Chlorophenyl ( Compound) : Aromatic substituents like chlorophenyl increase rigidity and may improve affinity for hydrophobic binding pockets .

Table 2: Acetamide Side Chain Comparisons

Compound Side Chain Key Property Pharmacological Impact
Target Compound 2-Methoxyethyl High solubility Improved bioavailability
Compound N,N-Diethyl High lipophilicity Extended half-life
Compound 2-Chlorophenyl Hydrophobic Enhanced target affinity
Compound Cyanomethyl Polar/H-bonding Potential for selective binding

Biological Activity

N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chromenone core, which is known for various biological activities. Its molecular formula is C16H19NO3, with a molecular weight of approximately 333.384 g/mol. The presence of the methoxyethyl group and acetamide moiety enhances its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including condensation reactions under controlled conditions to optimize yield and purity. Catalysts may be employed to enhance the reaction efficiency.

Biological Activities

Research indicates that compounds with a chromenone structure, such as this compound, exhibit various biological activities:

1. Antimicrobial Properties

  • Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent.

2. Anticancer Potential

  • The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit the growth of breast cancer cell lines by targeting the PI3K/Akt pathway .

3. Anti-inflammatory Effects

  • This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological evaluation of this compound:

StudyFindings
Carneiro et al. (2021)Investigated the synthesis and biological properties, highlighting its potential as an antileishmaniasis drug due to its significant activity against Leishmania species .
ResearchGate Study (2014)Evaluated new derivatives of chromenone compounds, reporting enhanced biological activities compared to parent compounds .
PMC Study (2013)Discussed G protein-coupled receptors' role in mediating the effects of chromenone derivatives, providing insights into their mechanisms of action .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors within cellular pathways, leading to modulation of their activity. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound in treating various diseases.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsSolventMonitoringYield (%)
1Chloroacetyl chloride, 0–5°CChloroformTLC (hexane:EtOAc)~75–85
22-Methoxyethylamine, K₂CO₃DMFTLC (CH₂Cl₂:MeOH)~60–70

Basic: How is structural characterization performed for this compound?

Answer:
A multi-spectroscopic approach is employed:

  • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1667–1680 cm⁻¹ and amide N–H at ~3468 cm⁻¹ .
  • ¹H/¹³C NMR : Identify the coumarin aromatic protons (δ 6.9–7.5 ppm), methoxy group (δ ~3.8 ppm), and acetamide CH₂ (δ ~4.0 ppm) .
  • Mass spectrometry : Validate molecular weight via ESI/APCI-MS (e.g., [M+H]+ peak at m/z ~430) .

For unambiguous confirmation, single-crystal X-ray diffraction (SXRD) is recommended, using SHELXL for refinement .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:
Discrepancies in splitting patterns often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Mitigation strategies include:

Variable-temperature NMR : Assess coalescence temperatures to identify conformational exchange .

DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .

SXRD validation : Resolve ambiguities via crystallographic data (e.g., bond lengths/angles) refined with SHELXL .

Example : In coumarin derivatives, methoxy proton splitting may vary due to restricted rotation; SXRD confirmed planar geometry in .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:
Critical parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to avoid hydrolysis .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Workflow : Adopt flow chemistry for controlled mixing and heat dissipation, reducing side-product formation .

Q. Table 2: Optimization Case Study

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
SolventChloroform (slow)DMF (anhydrous)+25%
CatalystNoneDMAP (5 mol%)+15%

Advanced: How is computational modeling applied to predict biological activity?

Answer:

Docking studies : Use AutoDock Vina to predict binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetics (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration) .

QSAR modeling : Correlate substituent effects (e.g., methoxyethyl chain length) with activity using MOE or Schrödinger .

Note : Validate predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .

Basic: What in vivo models are suitable for preliminary toxicity screening?

Answer:

  • Acute toxicity : OECD Guideline 423 in Wistar rats (dose range: 50–2000 mg/kg) with 14-day observation for mortality/behavioral changes .
  • Subchronic studies : 28-day oral administration in mice, monitoring liver/kidney function (ALT, creatinine) .

Table 3: Toxicity Data from

Dose (mg/kg)Mortality Rate (%)Organ Weight Changes
1000None
50010Mild hepatomegaly

Advanced: How to address crystallographic disorder in XRD analysis?

Answer:

Data collection : Use high-resolution data (≤0.8 Å) to resolve overlapping electron density .

Refinement : Apply SHELXL’s PART and SUMP commands to model disorder, with constrained occupancy ratios .

Validation : Check R-factor convergence (R1 < 5%) and ADP (atomic displacement parameter) consistency .

Example : In , methoxyethyl group disorder was resolved via PART 0.5 constraints, yielding a final R1 of 3.2%.

Advanced: What mechanistic insights explain its hypoglycemic activity?

Answer:
Proposed pathways include:

  • PPAR-γ agonism : Activation of peroxisome proliferator-activated receptors enhances glucose uptake .
  • α-Glucosidase inhibition : Coumarin derivatives block carbohydrate digestion, validated via in vitro assays (IC₅₀ ~12 µM) .
  • Insulin sensitization : AMPK pathway modulation observed in murine 3T3-L1 adipocytes .

Methodological note : Combine molecular docking (for target identification) and ELISA/Western blotting (for pathway validation).

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